molecular formula C16H24N4O B12257704 N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine

Cat. No.: B12257704
M. Wt: 288.39 g/mol
InChI Key: GLMQMSYNNLIWDJ-UHFFFAOYSA-N
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Description

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is a heterocyclic compound that features a unique structure combining a cyclopenta[d]pyrimidine core with an oxan-4-yl and pyrrolidin-3-amine moiety

Properties

Molecular Formula

C16H24N4O

Molecular Weight

288.39 g/mol

IUPAC Name

N-[1-(oxan-4-yl)pyrrolidin-3-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine

InChI

InChI=1S/C16H24N4O/c1-2-14-15(3-1)17-11-18-16(14)19-12-4-7-20(10-12)13-5-8-21-9-6-13/h11-13H,1-10H2,(H,17,18,19)

InChI Key

GLMQMSYNNLIWDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN=C2NC3CCN(C3)C4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine typically involves a multi-step process. One common method includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . This reaction forms the cyclopenta[d]pyrimidine core, which is then further functionalized to introduce the oxan-4-yl and pyrrolidin-3-amine groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of corrosion inhibitors for metal surfaces.

Mechanism of Action

The mechanism of action of N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-1-(oxan-4-yl)pyrrolidin-3-amine is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

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